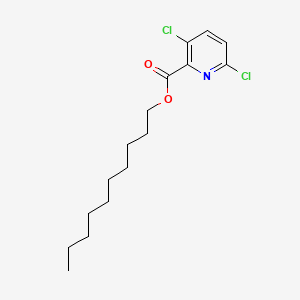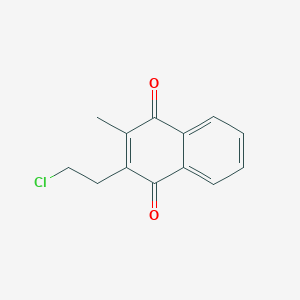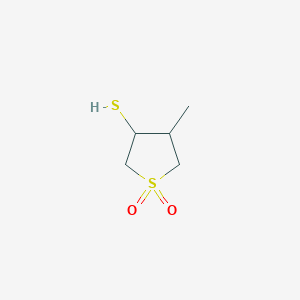
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 6 positions, and a decyl ester group at the carboxylic acid position. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester typically involves the esterification of 3,6-dichloro-2-pyridinecarboxylic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to substitute the chlorine atoms.
Major Products Formed
Oxidation: 3,6-dichloro-2-pyridinecarboxylic acid
Reduction: 2-Pyridinecarboxylic acid, 3,6-dihydro-, decyl ester
Substitution: 2-Pyridinecarboxylic acid, 3,6-dihydroxy-, decyl ester (if hydroxyl group is substituted)
Aplicaciones Científicas De Investigación
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester involves its interaction with specific molecular targets and pathways. For example, as an auxin-mimic herbicide, it mimics the plant growth hormone auxin (indole acetic acid), causing uncontrolled and disorganized plant growth that leads to plant death . This mechanism is particularly effective against broadleaf weeds.
Comparación Con Compuestos Similares
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester can be compared with other similar compounds such as:
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and ester group, which contribute to its distinct chemical behavior and applications.
Propiedades
Número CAS |
119805-52-6 |
|---|---|
Fórmula molecular |
C16H23Cl2NO2 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
decyl 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C16H23Cl2NO2/c1-2-3-4-5-6-7-8-9-12-21-16(20)15-13(17)10-11-14(18)19-15/h10-11H,2-9,12H2,1H3 |
Clave InChI |
CBLCSWNYVSKUON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=C(C=CC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)





![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)



![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)



